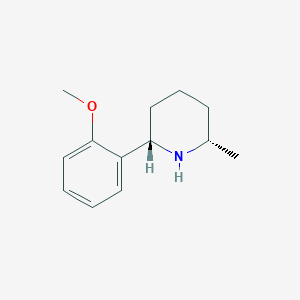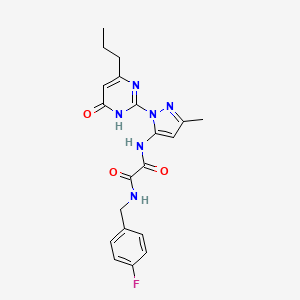![molecular formula C20H21ClF3N3O2 B2444831 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate CAS No. 338415-44-4](/img/structure/B2444831.png)
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate is an organic compound with a complex molecular structure that incorporates multiple functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate involves several steps:
Nucleophilic Substitution: : The initial step often includes a nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)-2-pyridine reacts with piperazine.
Esterification: : The intermediate product undergoes esterification with 4-methylbenzoic acid, under acidic or basic conditions, forming the final ester compound.
Purification: : The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using:
Continuous Flow Reactions: : Utilizes continuous reactors to maintain a steady state of reactants and products, enhancing yield and efficiency.
Catalytic Processes: : Involves using catalysts to lower reaction temperatures and times, often employing transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using agents like potassium permanganate, to form corresponding oxidized products.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, targeting the chloropyridine moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like alkoxides, and electrophiles.
Major Products Formed
Oxidation: : Pyridine derivatives with additional oxygen functionalities.
Reduction: : Reduced forms of the original compound, with less chlorinated or less fluorinated pyridine rings.
Substitution: : Products with various substituents on the pyridine or benzene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as:
Intermediate: : It serves as a precursor in the synthesis of more complex molecules.
Catalyst: : Certain derivatives can act as catalysts in organic reactions.
Biology
In biological research, it finds use in:
Enzyme Inhibition Studies: : Investigating its role as an enzyme inhibitor due to its binding affinity to certain proteins.
Molecular Probes: : Used as a probe in studying molecular pathways.
Medicine
In medicine, its applications include:
Pharmacological Research: : Exploring its potential as a therapeutic agent for diseases.
Drug Development: : As a lead compound in the development of new drugs.
Industry
Industrial applications involve:
Material Science: : Used in the development of specialized polymers and materials.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to the modulation of biological activities. The piperazine and pyridine rings are critical for its binding efficacy, and the trifluoromethyl group enhances its lipophilicity, improving its biological availability.
Comparison with Similar Compounds
Similar Compounds
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methoxybenzenecarboxylate: : Differing by the methoxy group, it exhibits different reactivity and applications.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-nitrobenzenecarboxylate: : The nitro group alters its chemical and biological properties.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl benzenecarboxylate: : Lacks the methyl group, influencing its efficacy and stability.
Uniqueness
What sets 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate apart is its specific structural configuration, particularly the trifluoromethyl group which imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, making it highly valuable in both research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-14-2-4-15(5-3-14)19(28)29-11-10-26-6-8-27(9-7-26)18-17(21)12-16(13-25-18)20(22,23)24/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICSJPZYYRNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
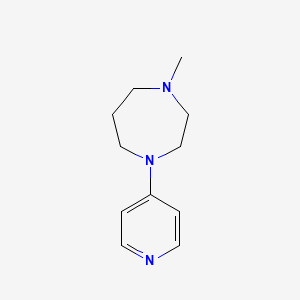
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
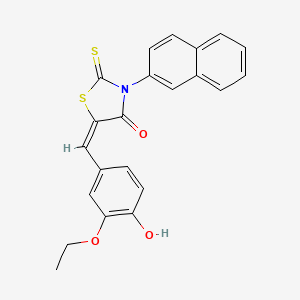
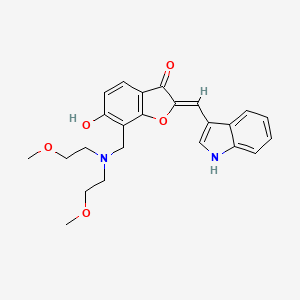
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
![3-{[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2444758.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2444764.png)
![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
